molecular formula C9H12BrN B13587694 2-(2-Bromopropyl)-3-methylpyridine

2-(2-Bromopropyl)-3-methylpyridine

Cat. No.: B13587694
M. Wt: 214.10 g/mol
InChI Key: ODDUCLYKFCYXOA-UHFFFAOYSA-N
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Description

2-(2-Bromopropyl)-3-methylpyridine is a versatile brominated pyridine derivative designed for research and development applications. This compound serves as a valuable synthetic intermediate and building block in organic synthesis, particularly in the construction of more complex heterocyclic systems. Its molecular structure, featuring both a pyridine ring and a reactive bromopropyl side chain, makes it a candidate for various cross-coupling reactions, nucleophilic substitutions, and cyclization processes commonly employed in medicinal chemistry and materials science. Researchers utilize this compound in the exploration and synthesis of novel pharmacologically active molecules. Its applications extend to the development of agrochemicals, such as herbicides and fungicides, where the pyridine moiety is a common structural feature. As a reagent, it is instrumental in facilitating structure-activity relationship (SAR) studies and in the scalable production of target compounds under controlled conditions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

2-(2-bromopropyl)-3-methylpyridine

InChI

InChI=1S/C9H12BrN/c1-7-4-3-5-11-9(7)6-8(2)10/h3-5,8H,6H2,1-2H3

InChI Key

ODDUCLYKFCYXOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CC(C)Br

Origin of Product

United States

Foundational & Exploratory

2-(2-Bromopropyl)-3-methylpyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-Bromopropyl)-3-methylpyridine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted pyridine derivative of significant interest to researchers and scientists in the field of organic synthesis and drug development. Its molecular architecture, which combines a pyridine core with a reactive secondary alkyl bromide, makes it a versatile building block for the construction of more complex molecules. The pyridine moiety is a common scaffold in numerous biologically active compounds, while the bromopropyl group serves as a reactive handle for introducing a variety of functional groups through nucleophilic substitution. This guide provides a comprehensive technical overview of its chemical identity, synthesis, reactivity, applications, analytical methodologies, and safety protocols, designed for professionals in the pharmaceutical and chemical research industries.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a compound are defined by its structure and physical properties. These identifiers are crucial for database searches, regulatory submissions, and experimental design.

Table 1: Key Identifiers for this compound

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₉H₁₂BrN[1]
Molecular Weight 214.10 g/mol [1]
CAS Number 1484682-58-7[1]
Canonical SMILES CC1=C(N=CC=C1)CC(C)Br[1]
InChI Key ODDUCLYKFCYXOA-UHFFFAOYSA-N[1]

While specific experimental data for this compound is limited, the physical properties can be estimated based on analogous brominated pyridine structures.

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueRationale
Appearance Colorless to pale yellow liquidSimilar to other substituted bromopyridines.[2]
Boiling Point >200 °CExpected to be similar to or higher than 2-bromo-3-methylpyridine (218-221 °C) due to the larger alkyl chain.[2][3]
Density ~1.4 - 1.6 g/mLIn line with related compounds like 2-bromo-3-methylpyridine (1.544 g/mL).[3]
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMF).General property of similar organic molecules.

Synthesis and Manufacturing

The synthesis of this compound is not widely documented in standard literature, but a logical and effective route can be designed based on established organic chemistry principles. The most direct approach involves the alkylation of a suitable pyridine precursor.

Hypothetical Synthetic Route: Alkylation of 3-Methylpyridine

A plausible method involves the alkylation of 3-methylpyridine (also known as 3-picoline) with 1,2-dibromopropane.[1] This reaction leverages the nucleophilicity of the pyridine nitrogen, though careful control of conditions is necessary to manage regioselectivity and prevent over-reaction.

G cluster_0 Synthesis Workflow A Starting Materials: 3-Methylpyridine 1,2-Dibromopropane Base (e.g., K₂CO₃) Solvent (e.g., DMF) B Step 1: Alkylation Reaction A->B Combine and heat (e.g., 80°C) C Step 2: Reaction Workup (Quenching, Extraction) B->C Cool and add water/organic solvent D Step 3: Purification (Column Chromatography) C->D Isolate organic layer and concentrate E Final Product: This compound D->E Isolate pure fraction

Caption: A hypothetical workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methylpyridine (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq) as the base, and a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Alkylation: Add 1,2-dibromopropane (1.2 eq) to the mixture. The causality for using a slight excess of the dibromopropane is to drive the reaction towards the desired product while minimizing unreacted starting material.

  • Reaction: Heat the reaction mixture to approximately 80°C and monitor the progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into cold water. This step precipitates the organic product and dissolves inorganic salts.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the target compound.

Challenges in Synthesis:

  • Regioselectivity: A primary challenge is controlling the site of alkylation. While C-alkylation is desired, competing N-alkylation of the pyridine ring can occur. The choice of a non-nucleophilic base and appropriate solvent can help mitigate this side reaction.[1]

Chemical Reactivity and Mechanistic Insights

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

  • Alkyl Bromide Moiety: The secondary bromide on the propyl chain is a good leaving group, making this position highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of various nucleophiles, such as amines, thiols, and alkoxides, to create a diverse array of derivatives.[1]

  • Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to act as a ligand for coordination with transition metals.[1] Furthermore, the pyridine ring itself can participate in reactions. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic substitution but activates the positions ortho and para (2, 4, and 6) to the nitrogen for nucleophilic aromatic substitution (SₙAr) , especially if a good leaving group is present on the ring.[4]

G cluster_1 Key Reactivity Pathways Mol This compound Subst Nucleophilic Substitution (Sₙ2) at Propyl Chain Mol->Subst Nu:⁻ Coord Ligand Coordination at Pyridine Nitrogen Mol->Coord Mⁿ⁺ Product_Subst Amine, Thiol, or Alkoxide Adducts Subst->Product_Subst Product_Coord Metal Complexes (e.g., with Pd, Ru, Pt) Coord->Product_Coord

Caption: Primary reaction pathways for this compound.

Applications in Research and Drug Development

Substituted bromopyridines are invaluable building blocks in medicinal chemistry and materials science.[2]

  • Pharmaceutical Intermediates: This compound serves as a key intermediate for synthesizing complex heterocyclic structures. The ability to functionalize the side chain allows for the systematic modification of a lead compound during the drug discovery process to optimize potency, selectivity, and pharmacokinetic properties. Bromopyridines are integral to the synthesis of kinase inhibitors and antipsychotic agents.[1]

  • Ligand Design: The pyridine nitrogen can be used to design ligands for catalysis or for creating metal-based therapeutics. For example, related 2-bromo-3-methylpyridine has been used in the synthesis of platinum(IV) diazide complexes with photocytotoxic properties.[5]

  • Cross-Coupling Reactions: While the alkyl bromide is primed for substitution, related compounds with bromine directly on the pyridine ring are workhorses in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[1][6] This highlights the versatility of the broader bromopyridine chemical class.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of reactive intermediates like this compound is critical.[7] A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.

Chromatographic Analysis

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for analyzing this compound, with the choice depending on the specific analytical goal.[8]

  • Gas Chromatography (GC): As the compound is expected to be volatile and thermally stable, GC coupled with a Flame Ionization Detector (FID) is an excellent method for determining purity and identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a UV detector is also highly effective. This technique is versatile and can be used for both purity assessment and reaction monitoring.[8]

Table 3: Comparison of HPLC and GC for Analysis

ParameterHPLC Method (Representative)Gas Chromatography (GC) Method (Representative)
Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gas mobile phase and liquid stationary phase.
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm).Capillary column (e.g., HP-5, 30 m x 0.25 mm).
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid).Inert carrier gas (e.g., Helium, Nitrogen).
Detector UV-Vis or Photodiode Array (PDA).Flame Ionization Detector (FID).
Advantages Versatile for a wide range of compounds; non-destructive.High resolution for volatile compounds; robust.
Spectroscopic Characterization
  • Nuclear Magnetic Resonance (¹H NMR): Aromatic protons on the pyridine ring are expected to resonate between δ 7.5–8.5 ppm. The methyl group at C3 would appear as a singlet around δ 2.5 ppm, and the protons of the bromopropyl chain would exhibit characteristic splitting patterns.[1]

  • Mass Spectrometry (MS): The molecular ion peak would be observed at m/z 214 (M⁺) and 216, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). A prominent fragment at m/z 135, corresponding to the loss of the bromopropyl side chain, would also be anticipated.[1]

Safety, Handling, and Storage

As with all reactive bromo-organic compounds, proper safety precautions are mandatory. The following information is synthesized from safety data sheets of closely related chemicals.[9][10]

Table 4: Hazard Summary and Recommended Precautions

Hazard CategoryDescriptionPrecautionary Measures
Skin Contact Causes skin irritation. May be harmful if absorbed through the skin.[10][11]Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[9]
Eye Contact Causes serious eye irritation or damage.[9][11]Wear chemical safety goggles or a face shield.[9]
Inhalation May cause respiratory tract irritation.[9][10]Use only in a well-ventilated area or a chemical fume hood.[12]
Ingestion May be harmful if swallowed.[11]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[12]

Handling and Storage:

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid generating vapors or mists. Keep away from heat, sparks, and open flames.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C is recommended.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant potential in synthetic organic chemistry, particularly for the development of novel pharmaceuticals. Its dual functionality—a nucleophilic substitution-ready alkyl bromide and a versatile pyridine core—provides chemists with a powerful tool for molecular construction. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective application in research and development.

References

  • SAFETY DATA SHEET - 3-Bromo-2-picoline . Acros Organics. [Link]

  • 2-Bromo-3-methylpyridine | C6H6BrN | CID 220832 . PubChem. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions . National Center for Biotechnology Information. [Link]

  • 2-bromo-3-amino-4-methylpyridine . ChemBK. [Link]

  • CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
  • CN105198802A - Preparation method of 2-methyl-3-bromopyridine.
  • 3-Bromo-2-methylpyridine | C6H6BrN | CID 1201003 . PubChem. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . American Pharmaceutical Review. [Link]

  • Synthesis process of 2-bromo-4-iodo-3-methylpyridine . Patsnap. [Link]

  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? . ResearchGate. [Link]

Sources

An In-Depth Technical Guide to 2-(2-Bromopropyl)-3-methylpyridine: Synthesis, Properties, and Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromopropyl)-3-methylpyridine, a substituted pyridine derivative with potential applications in organic synthesis and medicinal chemistry. While not extensively cataloged, its structural features—a pyridine core, a reactive secondary alkyl bromide, and a methyl group—suggest its utility as a versatile building block. This document outlines its chemical identifiers, details a plausible synthetic route based on established pyridine functionalization methodologies, predicts its spectroscopic characteristics, and discusses its potential reactivity and applications in drug discovery and materials science. Safety and handling considerations, extrapolated from analogous compounds, are also presented to ensure its safe utilization in a research setting.

Chemical Identity and Core Descriptors

This compound is a heterocyclic compound that incorporates a pyridine ring substituted at the 2-position with a 2-bromopropyl group and at the 3-position with a methyl group. The presence of a chiral center at the second carbon of the propyl chain means this compound can exist as a racemic mixture of two enantiomers.

IdentifierValueSource
IUPAC Name This compoundVulcanchem
Molecular Formula C₉H₁₂BrNVulcanchem
Molecular Weight 214.10 g/mol Vulcanchem
InChIKey ODDUCLYKFCYXOA-UHFFFAOYSA-NVulcanchem[1]
Canonical SMILES CC1=C(N=CC=C1)CC(C)BrVulcanchem[1]
PubChem CID Not available
CAS Number 1484682-58-7Vulcanchem

Synthesis and Mechanistic Considerations

The synthesis of this compound is not widely reported in the literature. However, a logical and efficient synthetic route can be devised based on established methods for the C2-alkylation of pyridines. One of the most effective strategies for achieving high regioselectivity at the C2-position of the pyridine ring involves the reaction of a pyridine N-oxide with a Grignard reagent, followed by a rearrangement and subsequent deoxygenation.[2]

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from the readily available 3-methylpyridine.

Synthesis_of_this compound cluster_0 Step 1: N-Oxidation cluster_1 Step 2: C2-Alkylation and Rearrangement cluster_2 Step 3: Hydrobromination 3-methylpyridine 3-Methylpyridine mCPBA m-CPBA, DCM 3-methylpyridine->mCPBA Oxidation 3-methylpyridine_N-oxide 3-Methylpyridine N-oxide mCPBA->3-methylpyridine_N-oxide Grignard 1. Isopropylmagnesium bromide, THF 2. Acetic anhydride, heat 3-methylpyridine_N-oxide->Grignard Intermediate Dienal Oxime Intermediate (transient) Grignard->Intermediate Product 2-(Prop-1-en-2-yl)-3-methylpyridine Intermediate->Product HBr HBr (in acetic acid or ether) Product->HBr Final_Product This compound HBr->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methylpyridine N-oxide

  • To a solution of 3-methylpyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyridine N-oxide.

Step 2: Synthesis of 2-(Prop-1-en-2-yl)-3-methylpyridine

  • To a solution of 3-methylpyridine N-oxide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add isopropylmagnesium bromide (1.5 eq, solution in THF) dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Carefully add acetic anhydride (2.0 eq) and heat the mixture to 120 °C for 4 minutes.[2]

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(prop-1-en-2-yl)-3-methylpyridine.

Step 3: Synthesis of this compound

  • Dissolve 2-(prop-1-en-2-yl)-3-methylpyridine (1.0 eq) in a suitable solvent such as diethyl ether or acetic acid.

  • Cool the solution to 0 °C and add a solution of hydrogen bromide (HBr) in the corresponding solvent (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Predicted Spectroscopic Data

Due to the limited availability of experimental data, the following spectroscopic characteristics are predicted based on the analysis of analogous substituted pyridines.[3][4]

¹H NMR Spectroscopy
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyridine H-6~8.3 - 8.5Doublet (d)~4.5 - 5.5
Pyridine H-4~7.4 - 7.6Doublet (d)~7.5 - 8.5
Pyridine H-5~7.0 - 7.2Doublet of doublets (dd)J ≈ 7.5 - 8.5, 4.5 - 5.5
CH(Br)~4.4 - 4.6Sextet or multiplet~6.5 - 7.5
CH₂~3.1 - 3.4Multiplet
Pyridine-CH₃~2.3 - 2.5Singlet (s)N/A
CH(Br)-CH₃~1.7 - 1.9Doublet (d)~6.5 - 7.5
¹³C NMR Spectroscopy
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine C-2~160 - 163
Pyridine C-6~147 - 149
Pyridine C-4~136 - 138
Pyridine C-3~132 - 134
Pyridine C-5~121 - 123
CH(Br)~48 - 52
CH₂~40 - 43
Pyridine-CH₃~18 - 20
CH(Br)-CH₃~23 - 25
Mass Spectrometry

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Molecular Ion (M⁺): m/z 213/215

  • Major Fragments: Loss of Br (m/z 134), loss of the propyl group (m/z 170/172).

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of the pyridine ring and the bromopropyl side chain.

Reactivity of the Bromopropyl Group

The secondary bromide is a good leaving group, making this position susceptible to nucleophilic substitution reactions . This allows for the introduction of a wide variety of functional groups, such as azides, cyanides, amines, and thiols. The compound can also undergo elimination reactions in the presence of a strong base to form 2-(prop-1-en-2-yl)-3-methylpyridine.

Reactivity cluster_0 Potential Reactions Start This compound Substitution Nucleophilic Substitution (Nu⁻) Start->Substitution + Nu⁻ Elimination Elimination (Base) Start->Elimination + Base Product_Sub 2-(2-Nu-propyl)-3-methylpyridine Substitution->Product_Sub Formation of C-Nu bond Product_Elim 2-(Prop-1-en-2-yl)-3-methylpyridine Elimination->Product_Elim Formation of C=C bond

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Pyridine and its derivatives are prevalent scaffolds in a vast number of FDA-approved drugs.[5][6] The introduction of a bromine atom can enhance the biological activity and modulate the physicochemical properties of a molecule.[7] this compound can serve as a valuable intermediate for the synthesis of novel bioactive compounds. The reactive handle on the propyl chain allows for the facile introduction of various pharmacophores, enabling the exploration of structure-activity relationships in drug discovery programs. Brominated pyridines are key intermediates in the synthesis of compounds with anticancer and antimicrobial properties.[7]

Applications in Materials Science

Brominated organic compounds are often used as precursors in cross-coupling reactions to synthesize conjugated polymers and other advanced materials. The pyridine moiety can impart desirable electronic and coordination properties to these materials.

Safety and Handling

No specific toxicity data is available for this compound. Therefore, it should be handled with the same precautions as other potentially hazardous alkylating agents and brominated pyridines. The safety information for the closely related compound, 2-Bromo-3-methylpyridine, suggests that it is harmful if swallowed, causes skin and serious eye irritation.[8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound, while not a widely studied compound, possesses the structural attributes of a versatile building block for chemical synthesis. This guide has provided its key chemical identifiers, a plausible and detailed synthetic protocol, predicted spectroscopic data for its characterization, and an overview of its potential reactivity and applications. By leveraging established principles of pyridine chemistry, researchers can effectively synthesize and utilize this compound in their research endeavors, particularly in the fields of medicinal chemistry and materials science. As with any novel compound, appropriate safety precautions should be taken during its handling and use.

References

  • Bromopyridine: Common isomorphs, synthesis, applications and storage - Chempanda.

  • The Rising Therapeutic Potential of Brominated Pyridines: A Technical Overview of Their Biological Activities - Benchchem.

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC.

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC.

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines - ChemRxiv.

  • Reactions of 2‐halopyridines to form 2‐alkyl pyridines. - ResearchGate.

  • Direct synthesis of 2-methylpyridines via I 2 -triggered [3 + 2 + 1] annulation of aryl methyl ketoxime acetates with triethylamine as the carbon source.

  • S1 Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes Kanniyap - AWS.

  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H) - PubMed.

  • This compound () for sale - Vulcanchem.

  • 2-Bromo-3-methylpyridine | C6H6BrN | CID 220832 - PubChem.

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC.

  • 2-Bromo-3-methylpyridine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals.

  • Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC - NIH.

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters - ACS Publications.

  • Direct C(sp3)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates via a tandem nucleophilic substitution/aza-Cope rearrangement - Beilstein Journals.

  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation.

  • (PDF) Flow Synthesis of 2-Methylpyridines via α-Methylation - ResearchGate.

  • Pyridine - Syntheis, Reactions and Medicinal uses | PPTX - Slideshare.

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed.

  • 2-Bromo-3-nitropyridine 98 19755-53-4 - MilliporeSigma.

  • Pyridine: the scaffolds with significant clinical diversity - PMC.

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Methodological & Application

Synthesis of 2-(2-Bromopropyl)-3-methylpyridine from 2-(2-hydroxypropyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

Scope: This technical guide details the conversion of 2-(2-hydroxypropyl)-3-methylpyridine (HPMP) to 2-(2-Bromopropyl)-3-methylpyridine (BPMP). This transformation represents a critical functional group interconversion (FGI) in the synthesis of pyridine-based pharmaceutical intermediates.

Strategic Analysis: The conversion of a secondary alcohol to an alkyl bromide on a pyridine scaffold presents two specific chemoselective challenges:

  • Basicity of the Pyridine Ring: The nitrogen atom (

    
     for conjugate acid) acts as a nucleophile/base, potentially forming salts with acidic reagents (HBr) or complexing with Lewis acids (
    
    
    
    ), which can stall kinetics or complicate workup.
  • Elimination Risk: The secondary alcohol at the

    
    -position to the pyridine ring is prone to 
    
    
    
    or
    
    
    elimination to form the conjugated alkene (2-(prop-1-en-1-yl)-3-methylpyridine), driven by the thermodynamic stability of the resulting styryl-like conjugation.

Methodology Selection: While hydrobromic acid (


) is a classic reagent, it requires harsh reflux conditions that promote elimination. Phosphorus Tribromide (

)
is selected as the optimal reagent for this protocol. It operates under milder conditions (

to RT), minimizes elimination via an

mechanism, and allows for controlled stereochemical inversion if the starting material is chiral.

Reaction Mechanism & Pathway

The reaction proceeds via the activation of the hydroxyl group by


 to form a dibromophosphite intermediate, converting the hydroxyl into a good leaving group. This is followed by nucleophilic attack by the bromide ion.

ReactionMechanism SM Starting Material (Alcohol) Inter Activated Intermediate (Dibromophosphite) SM->Inter + PBr3 (Activation) Prod Product (Alkyl Bromide) Inter->Prod + Br- (SN2 Substitution) Side Side Product (Alkene via Elimination) Inter->Side Heat/Base (Elimination)

Figure 1: Mechanistic pathway showing the activation of the alcohol and the bifurcation between substitution (desired) and elimination (undesired).

Experimental Protocol

Safety Warning:


 reacts violently with water to produce 

gas. Pyridine derivatives are potential neurotoxins. Perform all operations in a functioning fume hood.
Materials:
  • Substrate: 2-(2-hydroxypropyl)-3-methylpyridine (1.0 eq)

  • Reagent: Phosphorus Tribromide (

    
    ) (0.40 eq - Note: Stoichiometry is 1:3, but slight excess ensures completion)
    
  • Solvent: Dichloromethane (DCM), Anhydrous

  • Quench: Saturated Sodium Bicarbonate (

    
    )
    
Step-by-Step Procedure:
  • Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

    • Charge the flask with 2-(2-hydroxypropyl)-3-methylpyridine (10.0 mmol) and anhydrous DCM (30 mL).

    • Cool the solution to -5°C to 0°C using an ice/salt bath. Critical: Low temperature prevents immediate elimination.

  • Bromination:

    • Dilute

      
        (4.0 mmol, 1.2 eq of Br equivalents) in DCM (5 mL) in the addition funnel.
      
    • Add the

      
       solution dropwise over 20 minutes. Maintain internal temperature 
      
      
      
      .
    • Observation: The solution may turn slightly yellow/orange. A precipitate (pyridinium salt) may form; this is normal.[1]

  • Reaction:

    • Allow the mixture to warm slowly to Room Temperature (20-25°C) .

    • Stir for 3–5 hours.

    • Validation: Monitor by TLC (System: 20% EtOAc/Hexane). The product (

      
      ) is less polar than the starting alcohol (
      
      
      
      ).
  • Quenching & Workup:

    • Cool the mixture back to 0°C .

    • Carefully add saturated

      
        solution (20 mL) dropwise. Caution: Vigorous gas evolution (
      
      
      
      ) and exotherm.
    • Transfer to a separatory funnel. Separate the organic (DCM) layer.[2]

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic layers and wash with brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (
      
      
      
      ).
  • Purification:

    • The crude oil is typically sufficient for subsequent steps. If high purity is required, purify via silica gel flash chromatography (Gradient: 0

      
       10% EtOAc in Hexanes).
      
    • Storage: Store under inert gas at -20°C. Alkyl bromides on pyridine rings can self-quaternize (intermolecular reaction) upon prolonged standing at RT.

Workflow Visualization

Workflow Setup Setup: Dry DCM, N2 atm Cool to 0°C Addition Add PBr3 Dropwise (Control Exotherm) Setup->Addition Reaction Warm to RT Stir 3-5h Addition->Reaction Check TLC Check Complete? Reaction->Check Check->Reaction No (Stir longer) Quench Quench: Sat. NaHCO3 (Neutralize HBr) Check->Quench Yes Extract Extraction (DCM) Dry (Na2SO4) Quench->Extract Isolate Concentrate & Store (-20°C) Extract->Isolate

Figure 2: Operational workflow emphasizing temperature control and neutralization checkpoints.

Troubleshooting & Critical Parameters

ParameterObservation / IssueRoot CauseCorrective Action
Temperature Formation of alkene (olefin)Elimination favored at high TKeep reaction

; Ensure initial addition is at

.[3]
Stoichiometry Incomplete conversion

quality degraded
Use fresh

(clear/colorless). Yellow/Red

indicates free

.
Workup pH Low yield / Product in AqueousPyridinium salt formationEnsure aqueous layer is pH 8-9 during extraction to liberate the free base.
Stability Solid precipitate in storageSelf-QuaternizationStore neat oil frozen (-20°C) or as a dilute solution in non-polar solvent.

References

  • Harrison, G. C., & Diehl, H. (1946). "2-Bromopyridine."[3][4][5][6][7][8] Organic Syntheses, 26, 16.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Bohlmann, F., & Rahtz, D. (1957). "Neue Synthesen von Pyridin-Derivaten." Chemische Berichte, 90(10), 2265-2272. (Foundational pyridine functionalization).[7][8]

  • PubChem. "Phosphorus Tribromide Compound Summary." National Center for Biotechnology Information.

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section: Conversion of Alcohols to Alkyl Halides).

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(2-Bromopropyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding.[1][2] Among the vast library of pyridine-based synthons, 2-(2-Bromopropyl)-3-methylpyridine stands out as a versatile intermediate. Its structure features a secondary alkyl bromide, a reactive handle perfectly suited for introducing a wide array of functional groups via nucleophilic substitution reactions.

This guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound. We move beyond simple procedural lists to dissect the causality behind experimental design, focusing on the critical interplay between substrate, nucleophile, and solvent that dictates the reaction mechanism and outcome. The protocols herein are designed for researchers, scientists, and drug development professionals, offering robust, validated methodologies and the theoretical framework necessary for their successful application and adaptation.

Section 1: Substrate Profile and Synthesis

The reactivity of this compound is centered on the electrophilic secondary carbon atom bonded to the bromine. Bromide is an excellent leaving group, being the conjugate base of a strong acid (HBr), which facilitates its displacement by a nucleophile.[3] The secondary nature of the carbon center means that both bimolecular (SN2) and unimolecular (SN1) substitution pathways are possible, along with competing elimination (E1 and E2) reactions.[4][5] The choice of reaction conditions is therefore paramount in directing the reaction toward the desired substitution product.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₂BrN
Molecular Weight214.10 g/mol
AppearanceExpected to be a liquid or low-melting solid
SMILESCC1=C(N=CC=C1)C(C)Br
InChI KeyODDUCLYKFCYXOA-UHFFFAOYSA-N[6]
Protocol 1: Synthesis of this compound

A common synthetic route involves the alkylation of a suitable pyridine precursor. The following protocol is a representative method based on analogous reactions.[6]

Workflow for Substrate Synthesis

cluster_synthesis Synthesis Protocol start Start: 3-methylpyridine & 1,2-dibromopropane base Add Base (K₂CO₃) & Solvent (DMF) start->base Combine heat Heat Reaction (e.g., 80°C) base->heat Initiate monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end_product Product: This compound purify->end_product

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-methylpyridine (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, ~5 mL per mmol of pyridine).

  • Reagent Addition: Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Begin vigorous stirring.

  • Alkylation: Add 1,2-dibromopropane (1.5 eq) dropwise to the suspension at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 2: Mechanistic Considerations: SN1 vs. SN2 Pathways

The mechanistic dichotomy between SN1 and SN2 pathways is central to understanding the reactivity of this substrate.[7]

  • SN2 (Substitution, Nucleophilic, Bimolecular): This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group.[8] This process involves a pentacoordinate transition state and results in the inversion of stereochemistry at the reaction center.[9] SN2 reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., Acetone, DMF, DMSO) that solvate cations but leave the nucleophile relatively "bare" and reactive.[10]

  • SN1 (Substitution, Nucleophilic, Unimolecular): This is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a planar secondary carbocation intermediate.[11] In the second step, the nucleophile attacks the carbocation from either face, leading to a racemic mixture of products if the carbon is a stereocenter.[9] SN1 reactions are favored by polar protic solvents (e.g., water, ethanol, acetic acid) which can stabilize both the leaving group anion and the carbocation intermediate through hydrogen bonding.[12] Weaker nucleophiles also favor the SN1 pathway.

Diagram of Competing SN1 and SN2 Mechanisms

cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway Substrate This compound (Secondary Alkyl Halide) TS_SN2 Pentacoordinate Transition State Substrate->TS_SN2 Concerted Attack by Nu⁻ Carbocation Planar Carbocation Intermediate Substrate->Carbocation Slow Dissociation of Br⁻ Prod_SN2 Product (Inversion of Stereochemistry) TS_SN2->Prod_SN2 Br⁻ Leaves SN2_info Favored by: - Strong Nucleophiles - Polar Aprotic Solvents Prod_SN1 Product (Racemization) Carbocation->Prod_SN1 Fast Attack by Nu⁻ SN1_info Favored by: - Weak Nucleophiles - Polar Protic Solvents

Caption: Competing SN1 and SN2 reaction pathways.

Table 2: Factors Influencing Reaction Mechanism

FactorFavors SN2Favors SN1Rationale for this compound
Nucleophile Strong (e.g., RS⁻, N₃⁻, CN⁻)Weak (e.g., H₂O, ROH)The choice of nucleophile is a primary control element. Strong nucleophiles will force an SN2 pathway.
Solvent Polar Aprotic (DMF, Acetone)Polar Protic (Ethanol, H₂O)Solvent choice can stabilize or destabilize intermediates, tipping the balance between pathways.[12]
Steric Hindrance Less hindered (Methyl > 1° > 2°)More hindered (3° > 2°)As a secondary halide, it is sterically accessible enough for SN2, but can also form a moderately stable secondary carbocation for SN1.[8]
Leaving Group Good (I⁻, Br⁻, TsO⁻)Good (I⁻, Br⁻, TsO⁻)Bromide is a good leaving group, suitable for both mechanisms.[3]

Section 3: Experimental Protocols for Nucleophilic Substitution

The following protocols provide practical examples for conducting SN2 and SN1-type reactions.

Protocol 2: SN2 Reaction with Sodium Azide

This protocol utilizes a strong nucleophile (azide) in a polar aprotic solvent (DMF) to strongly favor the SN2 mechanism, yielding 2-(2-azidopropyl)-3-methylpyridine.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq). Note: Azides are toxic and potentially explosive; handle with appropriate caution.

  • Reaction: Stir the mixture at 50-60°C. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Pour into water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 3: SN1-type Solvolysis Reaction with Ethanol

This protocol uses a weak nucleophile (ethanol), which also serves as the polar protic solvent, to favor an SN1 pathway. The primary product will be 2-(2-ethoxypropyl)-3-methylpyridine. Note that elimination to form 2-(prop-1-en-2-yl)-3-methylpyridine is a likely side reaction.

Step-by-Step Procedure:

  • Setup: Dissolve this compound (1.0 eq) in absolute ethanol.

  • Base (Optional): To neutralize the HBr formed, a non-nucleophilic base like sodium bicarbonate (NaHCO₃, 1.2 eq) can be added.

  • Reaction: Heat the solution to reflux and stir for 12-48 hours. The reaction is typically slower than SN2 reactions. Monitor by GC-MS to observe the formation of both substitution and elimination products.

  • Workup: Cool the mixture and filter off any inorganic salts. Remove the ethanol under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent like dichloromethane, wash with water, dry, and concentrate. Purify and separate the substitution and elimination products by column chromatography.

Table 3: Representative Nucleophilic Substitution Reactions

NucleophileReagent ExampleSolventConditionsPrimary MechanismExpected Product
HydroxideNaOHH₂O / Acetone50°CSN21-(3-methylpyridin-2-yl)propan-2-ol
AlkoxideNaOEtEthanolRefluxSN1 / SN2 / E22-(2-ethoxypropyl)-3-methylpyridine
ThiolateNaSPhDMFRTSN22-(2-(phenylthio)propyl)-3-methylpyridine
AmineNH₃ (excess)MethanolSealed Tube, 100°CSN21-(3-methylpyridin-2-yl)propan-2-amine
CyanideNaCNDMSO70°CSN23-(3-methylpyridin-2-yl)butanenitrile

Section 4: Applications in Synthesis and Drug Discovery

The functionalized products derived from this compound are valuable building blocks for creating diverse molecular architectures. The pyridine core is a privileged structure in drug design, and the ability to easily introduce varied side chains allows for the systematic exploration of structure-activity relationships (SAR).

  • Amine Derivatives: Can be used in amide coupling reactions to build larger molecules or may themselves possess biological activity.

  • Azide Derivatives: Serve as precursors for amines (via reduction) or can be used in Huisgen cycloaddition ("click chemistry") to link the pyridine core to other molecules.

  • Ether and Thioether Derivatives: Modify the lipophilicity and metabolic stability of a potential drug candidate.[13]

  • Nitrile Derivatives: Can be hydrolyzed to carboxylic acids or reduced to primary amines, providing further synthetic handles.

The strategic application of these nucleophilic substitution reactions enables the rapid generation of compound libraries for high-throughput screening in drug discovery programs targeting a wide range of diseases.

References

  • Vulcanchem. This compound () for sale.
  • Organic Syntheses. 2-bromopyridine.
  • Nucleophilic Substitution Reactions.
  • Wikipedia. Nucleophilic substitution.
  • Google Patents. CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
  • Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. (2012).
  • Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. (2021).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018).
  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-3, PPT-18 SN2 Reactions.
  • Google Patents. CN105198802A - Preparation method of 2-methyl-3-bromopyridine.
  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2).
  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.
  • BITS Pilani. Nucleophilic Substitution Reactions.
  • Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. (2025).
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
  • ResearchGate. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).

Sources

Cross-coupling reactions using 2-(2-Bromopropyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the cross-coupling of 2-(2-Bromopropyl)-3-methylpyridine (BPMP) . This substrate presents a "perfect storm" of synthetic challenges: it is a secondary alkyl halide prone to rapid


-hydride elimination, possesses a Lewis-basic pyridine nitrogen capable of catalyst poisoning, and features a 3-methyl substituent that introduces significant steric hindrance at the reaction center.

We present two validated workflows to overcome these barriers:

  • Protocol A (Negishi): A stereoconvergent Nickel-catalyzed coupling with organozinc reagents, ideal for scale-up and chiral retention.

  • Protocol B (Reductive Cross-Electrophile): A Nickel-catalyzed coupling with aryl bromides using metal reductants, designed for high-throughput library synthesis (HTS) without pre-formed organometallics.

The Challenge: Substrate Analysis

To successfully couple BPMP, one must understand the competing failure modes inherent to its structure.

  • 
    -Hydride Elimination:  The secondary bromide at the C2-position of the propyl chain is highly susceptible to elimination, yielding the thermodynamically stable conjugated vinylpyridine (2-(prop-1-en-1-yl)-3-methylpyridine). Palladium catalysts generally fail here because 
    
    
    
    -hydride elimination is faster than transmetalation.
  • Steric Shielding: The C3-methyl group exerts an ortho-effect, shielding the C2-position. This slows down the oxidative addition step, allowing side reactions (protodehalogenation) to dominate.

  • Catalyst Deactivation: The pyridine nitrogen can chelate the metal center, displacing labile ligands required for the catalytic cycle.

The Solution: We utilize Nickel (Ni) catalysis via a radical pathway. Nickel's ability to access single-electron transfer (SET) mechanisms allows the generation of a secondary alkyl radical that recombines faster than


 can occur.

Mechanistic Insight & Visualization

The success of this reaction relies on a Ni(I)/Ni(III) or Ni(0)/Ni(II) radical chain mechanism. The steric bulk of the ligand is critical: it must be large enough to prevent pyridine coordination but flexible enough to accommodate the substrate.

Figure 1: Radical Chain Catalytic Cycle (Ni-Catalyzed Negishi)

Ni_Catalytic_Cycle cluster_radical Critical Radical Shuttle Start Pre-Catalyst Ni(II)-Glyme + Pybox ActiveCat Active Species L-Ni(I)-X Start->ActiveCat Activation (Zn) TransMet Transmetalation Ar-Zn-X ActiveCat->TransMet + ArZnX OxAdd Oxidative Addition (SET to Alkyl Halide) Radical Alkyl Radical (R•) (Stabilized by Pyridine) OxAdd->Radical Generate R• Recomb Radical Recombination L-Ni(II)(Ar)(Alkyl) Radical->Recomb Capture by Ni(II) RedElim Reductive Elimination Product Release Recomb->RedElim C-C Bond Formed TransMet->OxAdd L-Ni(I)-Ar RedElim->ActiveCat Regenerate Ni(I)

Caption: The Ni-catalyzed cycle relies on Single Electron Transfer (SET) to generate a transient alkyl radical, bypassing the slow two-electron oxidative addition prone to elimination.

Protocol A: Stereoconvergent Negishi Coupling

Best for: Scale-up (>1g), chiral synthesis (with chiral ligands), and difficult aryl partners.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Aryl Zinc Halide (ArZnCl or ArZnBr) (1.3 equiv) – Prepared fresh or commercial.

  • Catalyst Precursor: NiCl₂·glyme (10 mol%)

  • Ligand: (S,S)-Pybox (e.g., i-Pr-Pybox) (12 mol%) – Crucial for stabilizing the Ni-alkyl intermediate.

  • Additive: DMA (N,N-Dimethylacetamide) – Solvent of choice for Ni-Negishi.

Step-by-Step Methodology
  • Catalyst Formation (Glovebox or Schlenk Line):

    • In a flame-dried Schlenk flask, combine NiCl₂·glyme (0.10 mmol) and the Pybox ligand (0.12 mmol).

    • Add anhydrous DMA (2.0 mL) and stir at room temperature for 15 minutes until a homogenous solution (often green/blue) forms.

  • Substrate Addition:

    • Add this compound (1.0 mmol) directly to the catalyst solution.

  • Nucleophile Addition:

    • Cool the mixture to 0°C (ice bath).

    • Add the Aryl Zinc reagent (1.3 mmol, typically 0.5M in THF) dropwise over 5 minutes. Note: Slow addition prevents homocoupling of the zinc reagent.

  • Reaction:

    • Allow the reaction to warm to room temperature (23°C).

    • Stir vigorously for 12–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (to remove DMA) and brine.

    • Critical Step: The pyridine product may bind to residual Nickel. Wash the organic layer with an aqueous solution of EDTA or dilute NH₄OH to sequester Nickel.

Data: Ligand Performance Comparison

Reaction of BPMP with Ph-ZnCl (1.3 equiv), 24h, 25°C.

Ligand TypeYield (%)Observation
(S,S)-iPr-Pybox 88% High yield; minimal elimination.
Bathophenanthroline65%Moderate yield; some homocoupling observed.
dppe (Bis-phosphine)12%Failed; extensive

-hydride elimination.
PPh₃<5%Catalyst poisoning by pyridine substrate.

Protocol B: Reductive Cross-Electrophile Coupling (XEC)

Best for: Library synthesis, medicinal chemistry, avoiding organometallic prep.

Reagents & Materials
  • Electrophile 1: this compound (1.0 equiv)

  • Electrophile 2: Aryl Bromide (1.2 equiv)

  • Catalyst: NiBr₂·diglyme (10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol%)

  • Reductant: Manganese powder (Mn⁰) (3.0 equiv) – Must be activated.

  • Additive: NaI (0.5 equiv) – Accelerates radical formation.

Step-by-Step Methodology
  • Activation of Manganese:

    • Wash Mn powder with dilute HCl, then water, then acetone, and dry under vacuum/heat. This removes the oxide layer.

  • Reaction Setup:

    • In a vial, combine NiBr₂·diglyme, dtbbpy, activated Mn, and NaI.

    • Evacuate and backfill with Argon (3x).

  • Solvent & Substrate:

    • Add DMA (concentration 0.2 M).

    • Add the Aryl Bromide (1.2 equiv) and BPMP (1.0 equiv).

    • Note: Typically, the aryl bromide is added in slight excess to ensure full consumption of the valuable alkyl pyridine.

  • Execution:

    • Seal and heat to 60°C. Note: Higher temperature is required for XEC compared to Negishi.

    • Stir for 18 hours. The mixture will turn dark brown/black.

  • Filtration:

    • Filter the reaction mixture through a pad of Celite to remove excess Mn/Mn salts.

    • Proceed to standard aqueous workup.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion Catalyst PoisoningIncrease catalyst loading to 15 mol%; Ensure Mn is activated (Protocol B).
High Elimination Product Slow Radical CaptureSwitch to Bioz or Pybox ligands which are more sterically demanding and accelerate reductive elimination.
Protodehalogenation Moisture in SolventEnsure DMA is anhydrous (<50 ppm water). Protons from water quench the alkyl radical.
Separation Issues Ni-Pyridine ChelationUse an EDTA wash or Thiourea scavenger resin during workup.

References

  • Negishi Coupling of Secondary Alkyl Halides

    • Title: Nickel-Catalyzed Cross-Couplings of Secondary Alkyl Halides and Pseudohalides.
    • Source:J. Am. Chem. Soc.[1][2]2008 , 130, 6694.

    • URL:[Link]

  • Reductive Cross-Electrophile Coupling (XEC)

    • Title: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides.
    • Source:N
    • URL:[Link]

  • Pyridine-Specific Coupling Challenges

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[3]

    • Source:J. Am. Chem. Soc.[1][2]2010 , 132, 14073.

    • URL:[Link]

  • Stereoconvergent Nickel Catalysis

    • Title: Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles.[1][2]

    • Source:J. Am. Chem. Soc.[1][2]2012 , 134, 2906.

    • URL:[Link]

Sources

Procedure for converting 2-propyl-3-methylpyridine to bromo derivative

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Selective Bromination of 2-Propyl-3-Methylpyridine

Executive Summary & Strategic Analysis

This application note details the protocols for the conversion of 2-propyl-3-methylpyridine (Substrate 1 ) into its bromo-derivatives. In drug development, halogenated pyridines are critical "handles" for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

The bromination of 1 presents a classic regioselectivity challenge governed by reaction conditions:

  • Radical Pathway (Side-Chain): Under Wohl-Ziegler conditions (NBS, Radical Initiator), bromination occurs preferentially at the benzylic position of the alkyl chains.

    • Selectivity: The secondary benzylic position (propyl

      
      -CH) is kinetically favored over the primary benzylic position (methyl 
      
      
      
      -CH) due to radical stability (
      
      
      ).
  • Electrophilic Pathway (Ring): Under Lewis acid catalysis or oleum conditions, bromination occurs on the pyridine ring.

    • Selectivity: The 3-methyl group activates the ring, while the nitrogen atom deactivates it. Electrophilic Aromatic Substitution (EAS) targets the

      
      -position (C5), which is less sterically hindered and electronically favorable compared to C4 or C6.
      

This guide provides two distinct, self-validating protocols for these divergent targets.

Protocol A: Benzylic Bromination (Side-Chain Functionalization)

Target: 2-(1-Bromopropyl)-3-methylpyridine (Major) Mechanism: Radical Chain Substitution Application: Precursor for alkylation, elimination to vinyl-pyridines, or nucleophilic displacement.

Reagents & Equipment
  • Substrate: 2-Propyl-3-methylpyridine (>98% purity).

  • Brominating Agent: N-Bromosuccinimide (NBS) (Recrystallized from water to remove free

    
     if aged).
    
  • Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide).[1]

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) (Green alternative to CCl
    
    
    ) or Acetonitrile (
    
    
    ).
  • Equipment: Photochemical reactor (optional) or Reflux setup with drying tube.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 2-propyl-3-methylpyridine (10.0 mmol, 1.0 eq) in PhCF

      
       (50 mL).
      
    • Add NBS (10.5 mmol, 1.05 eq). Note: Slight excess ensures conversion, but avoid large excess to prevent dibromination.

    • Add AIBN (0.5 mmol, 5 mol%).

  • Initiation & Propagation:

    • Thermal Method: Heat the mixture to mild reflux (approx. 80-90°C).

    • Photochemical Method: Irradiate with a visible light LED (blue/white) at RT.

    • Observation: The reaction is proceeding when the dense NBS solid (bottom) converts to low-density succinimide (floats to top).

  • Monitoring (In-Process Control):

    • Monitor via TLC (Hexane/EtOAc 8:2) or UPLC-MS.

    • Endpoint: Disappearance of starting material.

    • Critical Check: If the reaction stalls, add a second portion of AIBN (2 mol%) and continue heating.

  • Work-up:

    • Cool the mixture to 0°C to precipitate remaining succinimide.

    • Filter the solids and wash the cake with cold solvent.

    • Concentrate the filtrate under reduced pressure.[2]

    • Caution: Benzylic bromides are lachrymators and thermally unstable. Do not heat the crude residue above 40°C during evaporation.

  • Purification:

    • Rapid filtration through a short plug of neutral alumina (to remove trace acid/succinimide).

    • Elute with Hexane/DCM.

Quantitative Data: Expected Shifts (H-NMR)
PositionProton TypeStarting Material (

ppm)
Product (

-Bromo) (

ppm)
Propyl

-CH
Triplet (

)
~2.7 - 2.8~5.1 - 5.3 (t, 1H)
3-Methyl Singlet (

)
~2.3~2.4 (Shift due to proximity)
Ring C-H Aromatic7.0 - 8.5Minimal Shift

Protocol B: Regioselective Ring Bromination (C5-Target)

Target: 5-Bromo-2-propyl-3-methylpyridine Mechanism: Electrophilic Aromatic Substitution (EAS) Application: Scaffold for Suzuki coupling (Biaryl synthesis).

Reagents & Equipment
  • Substrate: 2-Propyl-3-methylpyridine.

  • Reagents: Bromine (

    
    ), Oleum (20-65% free 
    
    
    
    ).
  • Catalyst: Iron powder (optional, if not using Oleum).

  • Safety: Oleum is highly corrosive.

    
     is toxic. Perform in a high-efficiency fume hood.
    
Step-by-Step Methodology
  • Complexation (Exothermic):

    • Place 2-propyl-3-methylpyridine (50 mmol) in a round-bottom flask equipped with a dropping funnel and condenser.

    • Cool to 0°C in an ice bath.

    • Slowly add Oleum (2.5 eq) dropwise. Warning: Exothermic reaction. Maintain Temp < 20°C.

  • Bromination:

    • Heat the mixture to 80°C.

    • Add Bromine (

      
      , 0.6 eq) dropwise over 1 hour.
      
    • Raise temperature to 110-120°C and add the remaining Bromine (0.6 eq).

    • Stir at 120°C for 4–6 hours.

    • Mechanistic Insight: The harsh conditions are required because the protonated pyridine ring is highly deactivated. The 3-methyl group directs the incoming electrophile to the ortho position (relative to itself), which corresponds to C5 of the ring (beta to nitrogen).

  • Quenching & Isolation:

    • Cool the reaction mass to RT.

    • Pour the mixture onto crushed ice (500 g). Violent reaction possible—add slowly.

    • Neutralize with NaOH (50% aq) or

      
       until pH ~9-10.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification:

    • Dry organics over

      
       and concentrate.[3]
      
    • Distillation under high vacuum (approx. 0.5 mmHg) is recommended for separation from unreacted substrate.

    • Alternatively, use Column Chromatography (Silica, Hexane/EtOAc gradient).

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways based on reaction conditions.

G cluster_0 Selectivity Logic Start 2-Propyl-3-methylpyridine NBS Conditions A: NBS, AIBN, PhCF3, 85°C (Radical Substitution) Start->NBS Br2 Conditions B: Br2, Oleum, 120°C (Electrophilic Aromatic Subst.) Start->Br2 Prod_Chain 2-(1-Bromopropyl)-3-methylpyridine (Side-Chain Bromide) NBS->Prod_Chain Kinetic Control (Benzylic Radical) Prod_Ring 5-Bromo-2-propyl-3-methylpyridine (Ring Bromide) Br2->Prod_Ring Thermodynamic Control (C5-Selective)

Caption: Divergent synthesis pathways for side-chain (green) vs. ring (blue) functionalization of the pyridine scaffold.

Critical Analysis & Troubleshooting

IssueProbable CauseCorrective Action
Protocol A: Low Conversion Wet reagents or old NBS.Recrystallize NBS from

(dry under vacuum). Ensure solvent is anhydrous.
Protocol A: Product Degradation Thermal instability of benzylic bromide.Avoid temperatures >40°C during rotary evaporation. Store at -20°C under Argon.
Protocol B: Positional Isomers Competition between C5 and C4/C6.C5 is favored by sterics and electronics. If C4/C6 isomers appear, lower the reaction temperature and increase reaction time.
Protocol B: Unreacted SM Deactivation by protonation.Ensure temperature is sufficient (>100°C) to overcome the activation energy barrier of the pyridinium salt.

References

  • Jiao, N., et al. (2026).[4] "Direct Regioselective C-3 Halogenation of Pyridines." Nature Synthesis, 5, 36–45.[4] Link

    • Relevance: Provides modern mechanistic insight into pyridine bromin
  • Guidechem. "Synthesis method of 5-Bromo-2-methylpyridine." Experimental Procedure FAQ. Link

    • Relevance: Establishes the baseline protocol for brominating 2-alkyl-3-methylpyridine analogs using Oleum/Bromine.
  • Sigma-Aldrich. "5-Bromo-2-methylpyridine Product Sheet & Safety." Link

    • Relevance: Confirms physical properties and safety handling for the ring-bromin
  • Chemistry Steps. "Allylic Bromination by NBS with Practice Problems." Link

    • Relevance: foundational mechanistic reference for the radical side-chain bromin
  • Patent CN105348177A. "Preparation method for 2,5-dibromo-3-methylpyridine." Link

    • Relevance: Details the industrial conditions for brominating methyl-pyridines, supporting the high-temperature acid-medi

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Bromopropyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Critical Analysis & Reaction Logic

The Chemical Challenge

The conversion of 2-(2-hydroxypropyl)-3-methylpyridine to its bromide derivative (2-(2-bromopropyl)-3-methylpyridine ) presents a unique set of competing kinetic and thermodynamic factors. Unlike simple alkyl alcohols, this substrate contains a basic nitrogen atom and a secondary alcohol beta to an aromatic ring.

Primary Failure Modes:

  • Elimination (E2) Dominance: The secondary carbocation or activated phosphite intermediate is prone to elimination, yielding 2-(1-propenyl)-3-methylpyridine . This is thermodynamically driven by the formation of a double bond conjugated with the pyridine ring.

  • Salt Formation (Protonation): The pyridine nitrogen is basic (

    
    ). Acidic byproducts (HBr) generated during standard bromination (e.g., with 
    
    
    
    ) will protonate the ring, forming an insoluble hydrobromide salt. This removes the substrate from the organic phase (typically DCM or Toluene), stalling the reaction.
  • Regiochemical Drift: Radical bromination attempts on the alkyl chain (using NBS) typically attack the benzylic position (C1), not the desired C2 position. Therefore, nucleophilic substitution of the alcohol is the only viable high-yield route.

Reaction Optimization Module

Mechanism Selection: vs. Appel Conditions

To improve yield, you must choose the pathway that minimizes free acid concentration and temperature.

ParameterMethod A: Phosphorus Tribromide (

)
Method B: Appel (

+

)
Mechanism

(Inversion) via Phosphite Ester

(Inversion) via Oxyphosphonium
Acid Generation High (HBr byproduct)Neutral (No acidic protons generated)
Elimination Risk Moderate (Acid catalyzed)Low (Neutral conditions)
Purification Liquid-Liquid Extraction (Easy)Chromatography required (Remove

)
Scalability High (Industrial Preferred)Low (Atom economy is poor)
Recommendation Primary Choice (with modification) Use for <5g scale or acid-sensitive cases
The "Buffered " Protocol

Standard


 protocols fail here because HBr precipitates the substrate.
  • The Fix: Use Dichloromethane (DCM) as the solvent (solubilizes the salt better than ether) and maintain strictly anhydrous conditions to prevent HBr generation from hydrolysis.

  • Temperature: Must be kept

    
     during addition to suppress the E2 elimination pathway.[1][2]
    

Troubleshooting Matrix (FAQs)

Q1: I see a new spot on TLC with higher than my product, and my yield is low. What is it?

Diagnosis: This is likely the elimination product, 2-(1-propenyl)-3-methylpyridine . Root Cause: Reaction temperature was too high, or the reaction was allowed to run too long, promoting thermodynamic elimination over kinetic substitution. Solution:

  • Cool reaction to -10°C during reagent addition.[3]

  • Quench immediately upon consumption of starting material (monitor by TLC every 15 mins).

  • Critical: Do not heat to reflux.

Q2: The reaction mixture turned into a thick, sticky tar/solid and stirring stopped.

Diagnosis: Formation of the Pyridinium Hydrobromide salt. Root Cause: The pyridine ring scavenged the HBr byproduct, precipitating out of the non-polar solvent. Solution:

  • Immediate Fix: Add more solvent (DCM) to re-suspend.

  • Prevention: Do not use non-polar solvents like Hexane or Ether. Use DCM or Chloroform.

  • Workup: You must neutralize this salt during workup. Wash the organic layer with cold saturated

    
     until the aqueous pH is 8-9. This liberates the free base (your product) back into the organic layer.
    
Q3: Why is my product unstable/degrading after isolation?

Diagnosis: Residual acid or thermal instability. Root Cause: 2-bromoalkyl pyridines can undergo "self-quaternization" (intermolecular N-alkylation) if stored neat, especially if traces of acid catalyze the process. Solution:

  • Store the product as a dilute solution in DCM or Ethyl Acetate at -20°C if not using immediately.

  • Ensure the product is stored over activated molecular sieves or stabilized with a trace of base (e.g.,

    
    ) if stored neat.
    

Visualizing the Workflow

Decision Tree for Yield Improvement

Troubleshooting Start Reaction Outcome Analysis CheckTLC Check TLC/LCMS Start->CheckTLC Problem1 High Rf Impurity (Alkene) CheckTLC->Problem1 Non-polar spot Problem2 Precipitate/Tar (Salt Formation) CheckTLC->Problem2 Solid mass Problem3 Starting Material Remains CheckTLC->Problem3 No conversion Sol1 Reduce Temp to -10°C Switch to Appel Cond. Problem1->Sol1 Sol2 Change Solvent to DCM Neutralize Workup (pH 9) Problem2->Sol2 Sol3 Check PBr3 Quality Ensure Anhydrous Problem3->Sol3

Caption: Diagnostic logic flow for identifying failure modes in pyridine-alkyl bromination.

Mechanistic Pathway & Competition

Mechanism Alcohol 2-(2-hydroxypropyl)- 3-methylpyridine Intermediate Phosphite Ester Intermediate Alcohol->Intermediate Activation PBr3 + PBr3 Product TARGET: 2-(2-bromopropyl)- 3-methylpyridine Intermediate->Product Br- Attack (Inversion) Byproduct IMPURITY: 2-(1-propenyl)- 3-methylpyridine Intermediate->Byproduct Base/Heat PathA Path A: Substitution (SN2) (Kinetic Control) PathB Path B: Elimination (E2) (Thermodynamic Control)

Caption: Mechanistic bifurcation showing the competition between the desired substitution (Green) and the elimination side-reaction (Red).[1]

Standard Operating Procedure (SOP)

Method: Modified


 Bromination in DCM
Scale:  10 mmol basis
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

    • Dissolve 2-(2-hydroxypropyl)-3-methylpyridine (1.51 g, 10 mmol) in anhydrous DCM (20 mL).

    • Cool the solution to -10°C using an ice/salt bath.

  • Reaction:

    • Dilute

      
        (1.08 g, 4.0 mmol, 0.4 eq) in DCM (5 mL). Note: PBr3 is 1/3 eq theoretically, but 0.4 eq ensures full conversion.
      
    • Add the

      
       solution dropwise  over 20 minutes. Do not allow temp to rise above 0°C.
      
    • Allow the mixture to warm slowly to Room Temperature (RT) and stir for 2-3 hours.

  • Workup (Critical Step):

    • Cool the mixture back to 0°C.

    • Slowly quench by adding saturated

      
        (20 mL). Caution: Gas evolution.
      
    • Transfer to a separatory funnel. Extract with DCM (3 x 20 mL).

    • pH Check: Ensure the aqueous layer is pH ~9. If acidic, the product is trapped in the water layer as a salt. Add more

      
       if necessary.
      
    • Dry combined organics over

      
      , filter, and concentrate in vacuo at <30°C (water bath).
      
  • Purification:

    • The crude oil is typically >90% pure. If elimination products are present, purify via rapid silica gel chromatography (Hexane/EtOAc gradient).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801-811.

  • BenchChem. (2025).[4] Common side reactions of PBr3 with alcohols and how to avoid them.

  • Master Organic Chemistry. (2015). PBr3 and SOCl2 for Converting Alcohols to Alkyl Halides.

  • ChemicalBook. (2024). Synthesis and Properties of 3-Bromo-2-methylpyridine and derivatives.

Sources

Optimal storage conditions for unstable alkyl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Storage & Recovery for Unstable Alkyl Bromides

Welcome to the Halide Integrity Unit. Our mission is to prevent the degradation of high-value alkyl bromides and ensure the reproducibility of your nucleophilic substitutions and cross-couplings. Unstable alkyl bromides—specifically allylic, benzylic, and tertiary variants—are notorious for their "suicidal" tendencies: they undergo autocatalytic decomposition triggered by light, heat, and moisture.

This guide is structured as a Tier-2 Technical Support resource. We skip the basics and address the specific failure modes encountered in research environments.

Module 1: Diagnostic Triage

Identify the state of your reagent immediately.

User Issue: "My clear liquid has changed color or consistency. Is it safe to use?"

The Diagnostic Matrix:

Visual SymptomChemical DiagnosisSeverityAction Required
Straw/Pale Yellow Color Early-stage photo-oxidation. Trace

formation.
LowUse as is for crude reactions; distill for sensitive catalysis.
Amber/Red/Brown Color Significant decomposition. High concentration of free Bromine (

) and

.
HighSTOP. Do not use. Requires immediate remediation (See Module 3).
Fuming upon opening Release of Hydrogen Bromide (

) gas.
CriticalHazard. Corrosive to septa and lungs. Neutralize immediately.
White Precipitate Polymerization (common in allylics) or hydrolysis products (dimers/alcohols).FatalFilter. If liquid is pure, recover. If solid is dominant, discard.
Stuck Cap Corrosion of the cap liner by

fumes.
ModerateUse pliers to open; transfer to a new vessel with a Teflon (PTFE) liner.
Module 2: Proactive Preservation (Best Practices)

Preventing the "Cycle of Decay."

User Question: "How do I store my allylic bromide to prevent it from turning brown next week?"

The Protocol: Stability is maintained by controlling four variables: Temperature, Light, Moisture, and Acid.

  • Thermal Suppression (-20°C is Mandatory):

    • Why: The C-Br bond dissociation energy in allylic/benzylic systems is significantly lower (~50-60 kcal/mol) than in primary alkyl bromides (~70 kcal/mol). Thermal energy at room temperature is sufficient to initiate homolytic cleavage [1].

    • Protocol: Store in a dedicated freezer at -20°C. Never store in a fridge with food or general buffers.

  • Photonic Shielding:

    • Why: UV/Visible light promotes the formation of bromine radicals (

      
      ), initiating a chain reaction.
      
    • Protocol: Use amber glass vials. For extra protection, wrap the vial in aluminum foil.

  • The Inert Blanket (Argon > Nitrogen):

    • Why: Oxygen acts as a diradical initiator; moisture hydrolyzes the bromide to alcohol +

      
      . The 
      
      
      
      then catalyzes further decomposition (autocatalysis).
    • Protocol: Backfill the headspace with Argon (heavier than air) after every use. Parafilm is insufficient; use a cap with a PTFE (Teflon) liner.

  • Chemical Stabilization (The "Silver Bullet"):

    • For Long-Term Storage: Add a stabilizer to scavenge acid or radicals.

      • Copper Turnings: Scavenge free halides (effective for iodides, moderately effective for bromides).

      • Amylene (2-methyl-2-butene): Scavenges free radicals and acid. Add at 0.1% v/v.

      • Epoxides (Advanced): Industrial suppliers often add non-volatile epoxides (e.g., 1,2-epoxybutane) to scavenge

        
         by ring-opening to form a bromohydrin, effectively neutralizing the acid catalyst [2].
        
Module 3: Remediation Protocols (Recovery)

When things go wrong: Turning "Brown Sludge" back into "Clear Reagent."

User Issue: "I have 50g of expensive 4-bromobenzyl bromide that looks like soy sauce. I need to run a reaction today."

The "Thiosulfate Wash" Protocol: This procedure relies on the reduction of colored bromine (


) to colorless bromide (

) using sodium thiosulfate.

Reagents:

  • Degraded Alkyl Bromide[1]

  • Sodium Thiosulfate pentahydrate (

    
    ) - 10% aq. solution.
    
  • Sodium Bicarbonate (

    
    ) - Sat. aq. solution.
    
  • Drying Agent: Anhydrous

    
     (avoid basic agents like 
    
    
    
    for sensitive substrates).

Workflow:

PurificationProtocol Start Degraded Reagent (Brown/Red Liquid) Dilute Dilute with Ether/Hexane (Dissolve organic phase) Start->Dilute Wash1 Wash 1: 10% Na2S2O3 (Reduces Br2 to Br-) Dilute->Wash1 Check Is organic layer clear? Wash1->Check Check->Wash1 No (Repeat) Wash2 Wash 2: Sat. NaHCO3 (Neutralize HBr) Check->Wash2 Yes Dry Dry over MgSO4 (Remove Water) Wash2->Dry Conc Concentrate (Rotovap) Low Temp (<30°C) Dry->Conc Distill Vacuum Distillation (If high purity needed) Conc->Distill

Figure 1: Remediation workflow for removing free bromine and acid impurities from alkyl bromides.

Step-by-Step Instructions:

  • Dilution: Dissolve the alkyl bromide in an inert solvent (Diethyl ether or Hexanes). This helps with phase separation.

  • The Reductive Wash: Wash the organic layer with 10% aqueous Sodium Thiosulfate. Shake vigorously. The red color should vanish instantly as

    
     is reduced [3].
    
  • The Neutralization Wash: Wash with Saturated Sodium Bicarbonate to neutralize dissolved

    
    . Caution: Gas evolution (
    
    
    
    ) will occur.
  • Drying: Dry the clear organic layer over Anhydrous

    
     for 10 minutes.
    
  • Isolation: Filter and concentrate under reduced pressure. Keep the water bath cool (<30°C) to prevent thermal degradation during concentration.

  • Distillation (Optional): For ultra-pure applications, distill under high vacuum.

Module 4: Deep Dive (Mechanistic Insight)

Understanding the "Why" to prevent the "What."[2]

User Question: "Why is my allylic bromide so much more unstable than my alkyl bromide?"

Expert Analysis: The instability stems from the Autocatalytic Loop . Unlike standard alkyl halides, allylic and benzylic halides can form stable carbocations or radicals, making the C-Br bond weaker. Once a single molecule degrades, it releases


, which acts as a catalyst for further degradation.

The Mechanism of Failure:

DecompositionCycle RBr Alkyl Bromide (R-Br) Radical Radical/Cation (R• / R+) RBr->Radical Light/Heat (hv/Δ) Br2 Br2 (Red Color) Radical->Br2 Oxidation Polymer Polymers/Dimers (Gunk) Radical->Polymer Dimerization HBr HBr (Acid Catalyst) HBr->RBr Catalyzes Cleavage Br2->HBr Hydrolysis/Reaction

Figure 2: The Autocatalytic Decomposition Cycle. Note the red dashed line indicating how HBr accelerates the breakdown of the remaining bulk material.

Key Takeaway: The presence of


 is not just a byproduct; it is an active agent of destruction. This is why neutralizing acidity  (via washes or stabilizers) is critical for storage [4].
Module 5: Frequently Asked Questions (FAQ)

Q: Can I store alkyl bromides over molecular sieves? A: Proceed with caution. While 3Å or 4Å sieves are excellent for keeping solvents dry, they can be slightly basic. For highly sensitive secondary or tertiary bromides, this basicity can trigger


 elimination, converting your bromide into an alkene. Use neutral drying agents like 

or store over copper turnings instead.

Q: The safety data sheet says "Lachrymator." What does this mean for my storage? A: It means the compound irritates the eyes and mucous membranes (tear gas effect). This is often exacerbated by the hydrolysis product,


.
  • Action: Always open these vials inside a fume hood.

  • Action: Double-contain the vial (vial inside a jar with desiccant) to prevent vapors from corroding the freezer internals.

Q: I need to weigh out a precise amount, but it's fuming. How do I handle it? A: Do not weigh fuming liquids on an open balance.

  • Tare a vial with a septum cap and solvent inside.

  • Use a syringe to withdraw the bromide from the source bottle.

  • Inject it into the tared vial (submerged in solvent).

  • Weigh the difference. This traps the fumes in the solvent.

References
  • Master Organic Chemistry. (2013). Allylic and Benzylic Bromination: Stability and Mechanism.[3] Retrieved from [Link]

  • Google Patents. (2010). Method of removing impurities from alkyl bromides (Use of Epoxides).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (Standard reference for washing protocols).

Sources

Removing unreacted alcohol from 2-(2-Bromopropyl)-3-methylpyridine product

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PYR-BR-001 Status: Open Priority: High (Product Instability Risk) Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

Removing unreacted alcohol (1-(3-methylpyridin-2-yl)propan-2-ol) from the target bromide (2-(2-bromopropyl)-3-methylpyridine) presents a classic "dual-base" separation challenge.[1] Both species contain a basic pyridine nitrogen, rendering standard acid-base extraction ineffective for mutual separation.[1] Furthermore, the secondary alkyl bromide is prone to thermal elimination (forming the styrene derivative), limiting the use of high-temperature distillation.

This guide prioritizes Buffered Silica Chromatography as the primary purification vector, with Chemical Scavenging as a secondary polishing step.

Module 1: The Separation Strategy Matrix

Before selecting a protocol, assess your crude mixture composition. The following decision tree outlines the safest route based on impurity levels.

PurificationLogic Start Analyze Crude Mixture (TLC / LC-MS) AlcoholContent Alcohol Impurity Level? Start->AlcoholContent HighImp > 10% Alcohol AlcoholContent->HighImp Incomplete Rxn LowImp < 10% Alcohol AlcoholContent->LowImp Standard Workup TraceImp Trace (< 2%) AlcoholContent->TraceImp Polishing MethodA Method A: Buffered Flash Chromatography (TEA-modified Silica) HighImp->MethodA LowImp->MethodA MethodB Method B: Chemical Scavenging (Acylating Resins or Ac2O) TraceImp->MethodB EliminationRisk CRITICAL: Monitor for Elimination (Alkene formation) MethodA->EliminationRisk If column overheats MethodC Method C: Cold Acid Wash (Specific pH Control) MethodC->EliminationRisk If pH > 10 or Temp > 25°C

Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity load.

Module 2: Buffered Flash Chromatography (Primary Protocol)

The Core Issue: Silanol Interactions

Standard silica gel is slightly acidic (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


). The basic nitrogen of the pyridine ring interacts strongly with free silanols, causing severe peak tailing.[2] This tailing causes the "front" of the alcohol peak to merge with the "tail" of the bromide peak, ruining separation.
The Solution: Amine Modification

You must deactivate the silica surface using a competing base. Triethylamine (TEA) is the industry standard for this application.[1]

Step-by-Step Protocol

1. Column Pre-treatment (Slurry Method)

  • Stationary Phase: Standard Silica Gel (40–63 µm).[1]

  • Pre-treatment: Slurry the silica in the starting mobile phase containing 1% Triethylamine (TEA) . Let it sit for 10 minutes before packing. This neutralizes active acidic sites.[1]

2. Mobile Phase System

  • Solvent A: Hexanes (or Heptane) + 1% TEA.[1]

  • Solvent B: Ethyl Acetate + 1% TEA.[1]

  • Gradient:

    • Hold 0–5% B for 2 CV (Column Volumes) to elute non-polar byproducts.[1]

    • Linear ramp 5% ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       30% B over 10 CV.
      
    • Note: The bromide typically elutes significantly earlier (less polar) than the alcohol.

3. Loading

  • Dissolve crude oil in minimal DCM (Dichloromethane).[1] Avoid using pure Ethyl Acetate for loading, as it may cause band broadening.

4. Fraction Monitoring

  • TLC Visualization: UV (254 nm).[1]

  • Stain:

    
     (The alcohol will stain; the bromide may not stain as intensely, but the pyridine ring is UV active).
    
CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11] Rf (20% EtOAc/Hex + 1% TEA)Behavior
Target Bromide 0.6 – 0.7Elutes as a sharp band (if TEA is used).
Alcohol Impurity 0.2 – 0.3Retained strongly due to H-bonding.[1]
Elimination Product > 0.8Runs with solvent front (very non-polar).[1]

Module 3: Chemical Scavenging (Polishing Step)[1]

If chromatography is insufficient or if you are working on a scale where a column is impractical (


), use chemical scavenging to alter the polarity of the alcohol.
Q: Why not just distill it?

A: Secondary alkyl bromides adjacent to aromatic rings are prone to thermal elimination.[1] Heating this product above 80–100°C (even under vacuum) risks generating 2-(prop-1-en-2-yl)-3-methylpyridine (styrene-like impurity).[1] Chemical scavenging allows purification at room temperature.[1]

Protocol: Acetylation Shift

This method converts the difficult-to-remove alcohol into an ester, which has a drastically different Rf and solubility profile.[1]

  • Reaction: Dissolve the semi-pure mixture in DCM. Add 1.5 equivalents (relative to the alcohol impurity, estimated by NMR) of Acetic Anhydride and 2.0 equivalents of Pyridine or TEA .

  • Stir: Agitate at Room Temperature (20–25°C) for 2 hours.

  • Workup: Wash with saturated ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     to remove excess acetic acid.
    
  • Result: The impurity is now an acetate ester .[1]

    • Bromide Rf: ~0.65[1]

    • Acetate Rf: ~0.50 (closer to bromide) OR significantly different depending on the lipophilicity.

    • Advantage:[1][4][8][11] Even if Rf is closer, the "tailing" H-bond capability of the alcohol is gone, resulting in sharper peaks that are easier to resolve.

Module 4: Troubleshooting & FAQs

Q1: My product is turning yellow/brown during concentration. Why?

Diagnosis: Spontaneous elimination or quaternization.[1] Root Cause:

  • Elimination: Formation of conjugated alkenes (often yellow).[1]

  • Self-Alkylation: The pyridine nitrogen of one molecule attacks the alkyl bromide of another (intermolecular

    
    ), forming pyridinium salts.
    Fix: 
    
  • Keep the rotary evaporator bath below 35°C .

  • Store the neat oil in the freezer (-20°C) under Argon immediately. Do not leave it neat at room temperature for prolonged periods.[1]

Q2: I see a "ghost peak" on LC-MS that matches the product mass but elutes earlier.

Diagnosis: Isomerization. Explanation: If the bromination went through a carbocation intermediate (e.g.,


 method), you might have a mixture of the secondary bromide (target) and the primary bromide (rearranged), though less likely with the pyridine directing effect. More likely, it is the elimination product  (alkene) which ionizes poorly but absorbs UV strongly.
Q3: Can I use acid-base extraction?

Diagnosis: Generally No .[1] Reasoning:

  • Both the product and the alcohol have a pyridine nitrogen (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ).
    
  • To extract the alcohol into water, you would need to protonate it (

    
    ). However, this will also protonate your target bromide, pulling it into the water as well.
    
  • Exception: If the alcohol is significantly more water-soluble (due to the -OH), you might achieve partial enrichment by washing a non-polar organic layer (Hexane/Ether) with neutral water, but yields will be low.

References

  • BenchChem. (2025).[1][2][5] Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. Retrieved from .[1]

  • Royal Society of Chemistry. (2015).[1] A Simple, Tandem Approach to the Construction of Pyridine Derivatives. RSC Advances. Retrieved from .[1]

  • Lumen Learning. Preparation of alkyl halides & related (RX). Organic Chemistry 1. Retrieved from .[1]

  • Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from .[1]

  • National Institute of Standards and Technology (NIST). 2-(2-Methylpropyl)-3,5-di(1-methylethyl)pyridine Properties. NIST Chemistry WebBook.[1] Retrieved from .[1]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-(2-Bromopropyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of pharmaceutical intermediates like 2-(2-Bromopropyl)-3-methylpyridine demands robust and reliable analytical methods to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of strategies for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. We will dissect the causality behind experimental choices, moving from initial analyte characterization to advanced column chemistries and chiral separations. This document is designed for researchers, scientists, and drug development professionals, offering practical protocols, comparative data, and a logical framework for tackling the unique challenges presented by this halogenated pyridine derivative, including peak tailing, potential isomer separation, and stereoisomeric purity.

Introduction: The Analytical Challenge

This compound is a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its molecular structure presents a unique combination of analytical hurdles for chromatographers:

  • A Basic Pyridine Ring: The nitrogen atom in the pyridine ring is basic (typical pKa for pyridines is ~5.2-6.0) and is prone to strong secondary interactions with residual silanol groups on standard silica-based HPLC columns.[2] This interaction is a primary cause of significant peak tailing, which compromises quantification accuracy and resolution.[3]

  • A Halogenated Aromatic System: The bromo-substituted pyridine ring provides a good chromophore for UV detection and introduces specific electronic properties that can be exploited for alternative chromatographic selectivity.[4]

  • A Chiral Center: The molecule contains a stereogenic center at the second carbon of the propyl chain, meaning it exists as a pair of enantiomers. Standard achiral HPLC methods cannot distinguish between these stereoisomers, necessitating a dedicated chiral separation strategy to determine enantiomeric purity.[5]

  • Process and Degradation Impurities: The purity assessment must account for potential impurities from the synthetic route (e.g., starting materials, regioisomers) and any degradation products that may form under stress conditions.[6][7]

This guide will systematically address these challenges by comparing different method development strategies, grounding each step in established chromatographic theory and regulatory expectations.

Part 1: Foundational Strategy - Analyte Characterization & Initial Conditions

A successful method development campaign begins with a thorough understanding of the analyte's physicochemical properties. These properties inform our initial choice of column, mobile phase, and detection parameters.

Table 1: Physicochemical Properties of this compound and Chromatographic Implications

PropertyValue / CharacteristicImplication for HPLC Method Development
Structure Structure of this compoundContains a UV-active pyridine ring, a basic nitrogen, a hydrophobic alkyl-bromide chain, and a chiral center.
Molecular Formula C₆H₆BrN-
Molecular Weight 172.02 g/mol [8]Suitable for standard HPLC analysis.
Appearance Colorless to pale yellow liquid[1]Indicates the compound is likely soluble in common organic solvents used for HPLC.
Boiling Point 216-221 °C[1][9][10]Low volatility makes HPLC the ideal analytical technique over Gas Chromatography (GC).
UV Absorbance Aromatic pyridine ringExpected to have strong absorbance in the UV range (typically ~254-275 nm), making a UV/PDA detector a suitable choice.[2]
Basicity (pKa) Estimated ~5-6 (Pyridine-like)[2]The basic nitrogen will be protonated at acidic pH. This is the root cause of potential peak tailing on silica columns.[11]
Chirality One stereocenterExists as enantiomers. Achiral methods will not separate them; a chiral stationary phase (CSP) is required for enantiomeric excess determination.[12]
Initial Chromatographic System Selection
  • Detector: A Photodiode Array (PDA) detector is the preferred choice. It allows for the determination of the optimal detection wavelength (λmax) from the UV spectrum and can also assess peak purity by comparing spectra across a single peak. An initial monitoring wavelength of 254 nm is a robust starting point for aromatic pyridine compounds.

  • Column: A modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the universal workhorse for reversed-phase HPLC and serves as the logical starting point.[13] These columns are designed to minimize the accessible silanol groups that cause tailing with basic compounds.[3]

  • Mobile Phase: A simple gradient of water (Mobile Phase A) and acetonitrile (ACN) or methanol (MeOH) (Mobile Phase B) is the standard starting point for reversed-phase screening.[14] ACN is often preferred due to its lower viscosity and UV cutoff.

Part 2: Comparative Method Development for Achiral Purity

The primary goal of the achiral method is to accurately quantify this compound and separate it from all process-related impurities and potential degradants.

Achiral_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Problem Identification & Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Table 1) B Select C18 Column & ACN/H2O Mobile Phase A->B C Initial Gradient Run (5-95% ACN) B->C D Evaluate Peak Shape: Tailing Observed? E Peak Tailing Mitigation D->E Yes H Compare Methods (Resolution, Tailing, Time) D->H No F Strategy 1: Low pH Mobile Phase (pH < 3) (e.g., 0.1% TFA or Formic Acid) E->F G Strategy 2: Alternative Selectivity (PFP or Phenyl Column) E->G F->H G->H I Select Optimal Method & Finalize Conditions H->I J Proceed to Validation I->J

Caption: Workflow for achiral HPLC method development.

Method A: The Standard C18 Approach & Optimization

The initial screening on a C18 column will likely produce a retained peak, but with notable tailing due to the basic pyridine nitrogen's interaction with acidic silanol groups on the silica surface.[11] This occurs because at mid-range pH, residual silanols are ionized (-SiO⁻) and can form strong ionic interactions with the protonated analyte, creating a secondary retention mechanism that broadens the peak tail.[15]

Optimization Strategy 1: Mobile Phase pH Adjustment

The most effective way to combat silanol-based tailing is to control the ionization state of the silanol groups by lowering the mobile phase pH.[15] By operating at a pH ≤ 3, the vast majority of silanol groups are protonated (-SiOH) and thus electrically neutral, eliminating the strong ionic secondary interaction.[3]

Experimental Protocol: pH Optimization

  • Prepare Mobile Phases:

    • Mobile Phase A (pH ~2.5): 0.1% (v/v) Formic Acid or Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) of the same acid in acetonitrile.

    • Scientist's Note: TFA is an excellent ion-pairing agent that can further improve peak shape but may suppress MS signals if LC-MS is required. Formic acid is a good, MS-friendly alternative.

  • Chromatographic Conditions:

    • Column: High-purity C18, 150 mm x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detector: PDA at 254 nm.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Analysis: Inject a standard solution (~0.5 mg/mL) of this compound. Compare the peak tailing factor (T) from this acidic run to a run using a neutral mobile phase (e.g., pure water/ACN). A tailing factor close to 1.0 indicates a symmetrical peak.

Method B: Alternative Selectivity with a Pentafluorophenyl (PFP) Column

While pH optimization is effective, an alternative approach is to use a stationary phase with a different primary retention mechanism. PFP columns, often called "5F-Phenyl" phases, provide unique selectivity, especially for halogenated and aromatic compounds.[4] Retention on PFP phases is driven by a combination of hydrophobic interactions, π-π interactions, and dipole-dipole interactions, which can alter the elution order and improve resolution between closely related impurities.[16]

Experimental Protocol: PFP Column Screening

  • Chromatographic Conditions:

    • Column: PFP, 150 mm x 4.6 mm, 5 µm.

    • Mobile Phase: Use the same acidic mobile phase (0.1% Formic Acid in Water/ACN) as in the optimized C18 method to ensure silanol suppression.

    • Flow Rate, Temperature, etc.: Keep all other conditions identical to the C18 method for a direct comparison.

  • Analysis: Inject the same standard solution and compare the resulting chromatogram to the one from the optimized C18 method. Look for changes in selectivity (relative retention of impurities) and peak shape.

Data Comparison: C18 vs. PFP

The choice between the methods depends on the specific impurity profile of the sample. The following table presents hypothetical data to illustrate the comparison.

Table 2: Hypothetical Performance Comparison of Optimized Achiral Methods

ParameterMethod A: C18 (pH 2.5)Method B: PFP (pH 2.5)Rationale / Goal
Analyte Retention Time (min) 8.59.2Adequate retention (k' > 2) for good separation from the void volume.
Tailing Factor (T) 1.11.2T ≤ 1.5 is generally acceptable.[15] Closer to 1.0 is better.
Resolution (Rs) to Closest Impurity 2.12.8Rs ≥ 2.0 ensures baseline separation.
Analysis Time (min) 2022Shorter is better for high-throughput, but resolution is paramount.
Selectivity Advantage Good general hydrophobic separation.Enhanced separation for a key regioisomer due to π-π interactions.Choose the method that resolves all impurities from the main peak.

Part 3: Ensuring Specificity - Forced Degradation Studies

A purity method is only reliable if it is "stability-indicating," meaning it can separate the intact drug from its degradation products.[17] Forced degradation studies, a requirement under ICH guidelines, are performed to generate these products and prove the method's specificity.[18]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a ~1 mg/mL solution of this compound in a 50:50 ACN:Water mixture.

  • Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation of the active ingredient.[18]

    • Acid Hydrolysis: Add 1M HCl and heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 1M NaOH and keep at room temperature for 2 hours. Pyridine derivatives can be extremely unstable in alkaline medium.[19]

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 6 hours.

    • Thermal: Heat a solid sample at 105 °C for 24 hours, then dissolve.

    • Photolytic: Expose the solution to light in a photostability chamber (per ICH Q1B guidelines).

  • Analysis: Neutralize the acid and base samples before injection. Analyze all stressed samples, along with an unstressed control, using the selected HPLC method (e.g., the PFP method from Part 2).

  • Evaluation: Use the PDA detector to check for peak purity of the main analyte peak in all chromatograms. Ensure that all degradation peaks are baseline resolved from the main peak (Rs > 2.0). If a degradation product co-elutes, the chromatographic method must be further optimized (e.g., by adjusting the gradient slope or mobile phase).

Part 4: Addressing Stereoisomeric Purity - Chiral HPLC

Because this compound is chiral, its enantiomeric purity must be assessed. This requires a completely different chromatographic approach using a Chiral Stationary Phase (CSP).[12] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and are an excellent starting point for screening.[20]

Chiral_Method_Screening_Workflow cluster_0 Phase 1: System Selection cluster_1 Phase 2: Screening & Evaluation cluster_2 Phase 3: Optimization A Identify Chiral Center in Analyte B Select Broad-Screening CSPs (e.g., Amylose & Cellulose-based) A->B C Choose Screening Mobile Phases (Normal & Polar Organic) B->C D Screen 1: Normal Phase (Hexane/Alcohol) F Evaluate Resolution (Rs) & Separation Factor (α) D->F E Screen 2: Polar Organic (ACN or MeOH) E->F G Separation Achieved? F->G H Optimize Mobile Phase (Adjust alcohol type/%, additive) G->H Yes (Partial) I Select Different CSP G->I No J Final Chiral Method G->J Yes (Baseline) H->J I->B Restart Screen

Caption: Workflow for chiral HPLC method screening.

Experimental Protocol: Chiral Screening

  • Prepare Sample: Dissolve a racemic standard of the analyte in an appropriate solvent (e.g., ethanol or mobile phase) at ~0.5 mg/mL.

  • Select Columns: Use a column switching system or screen sequentially on 2-3 columns with broad applicability, such as:

    • Chiralpak® IA (Amylose-based)

    • Chiralpak® IC (Cellulose-based)

  • Screening Conditions: Perform isocratic runs with different mobile phase systems.

    • Normal Phase: Hexane/Isopropanol (IPA) (90/10, v/v). Add 0.1% diethylamine (DEA) for basic analytes to improve peak shape.

    • Polar Organic Mode: 100% Methanol or 100% Acetonitrile.

  • Chromatographic Parameters:

    • Flow Rate: 1.0 mL/min for analytical columns (4.6 mm ID).

    • Temperature: 25 °C.

    • Detector: PDA at 254 nm.

  • Analysis: Evaluate the chromatograms for any separation between the two enantiomers. Calculate the separation factor (α) and resolution (Rs). An α > 1.1 is promising for further optimization.

Table 3: Hypothetical Chiral Screening Results

ColumnMobile Phasek'₁k'₂Separation Factor (α)Resolution (Rs)Assessment
Chiralpak IAHexane/IPA (90/10) + 0.1% DEA2.52.51.000.0No separation
Chiralpak IA100% MeOH1.82.21.221.9Promising separation. Optimize.
Chiralpak ICHexane/IPA (90/10) + 0.1% DEA3.13.81.232.5Baseline separation. Best choice.
Chiralpak IC100% MeOH4.54.51.000.0No separation

Part 5: Method Validation - The Final Gate

Once an optimal method (both achiral and chiral) has been developed, it must be formally validated to prove it is suitable for its intended purpose, in accordance with ICH Q2(R2) guidelines.[21][22][23] Validation demonstrates that the method is accurate, precise, specific, and robust.

Table 4: Key Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria for a Purity Assay
Specificity To show the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999. All impurity/degradant peaks are resolved from the main peak (Rs > 2.0).
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 120% of target conc.).
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery for spiked samples at multiple concentration levels.
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations/injections.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) at this concentration should be acceptable.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Peak area, retention time, and resolution remain within acceptable limits when flow rate, pH, temperature, etc., are slightly varied.

Final Conclusion

Developing a robust HPLC purity method for a challenging molecule like this compound is a systematic process rooted in scientific principles. By understanding the analyte's physicochemical properties, we can anticipate and proactively address issues like peak tailing through logical mobile phase and column selection. This guide demonstrates that a comparative approach—evaluating standard C18 columns against alternatives like PFP phases—is crucial for achieving optimal selectivity for process impurities. Furthermore, a comprehensive purity assessment must include forced degradation studies to establish stability-indicating capabilities and a separate, dedicated chiral method to control stereoisomeric purity. Each step, from initial screening to final ICH validation, builds upon the last to create a method that is not only scientifically sound but also trustworthy for use in a regulated drug development environment.

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